molecular formula C18H13BrClNO4S B301190 5-(2-Bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione

5-(2-Bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione

Cat. No. B301190
M. Wt: 454.7 g/mol
InChI Key: ZTMHBAZYWRSBMN-APSNUPSMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione, also known as BRD, is a chemical compound that has been widely studied for its potential therapeutic applications in various diseases. This compound belongs to the class of thiazolidinediones and has been found to possess anti-inflammatory, anti-cancer, and anti-diabetic properties.

Mechanism of Action

The mechanism of action of 5-(2-Bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the activation of the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. PPARγ is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism, as well as inflammation. Activation of PPARγ by 5-(2-Bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione leads to the upregulation of various genes involved in these processes, resulting in the observed therapeutic effects.
Biochemical and Physiological Effects
5-(2-Bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has been found to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the improvement of insulin sensitivity, and the reduction of inflammatory cytokine production. In cancer cells, 5-(2-Bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In diabetic animals, 5-(2-Bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has been found to improve glucose tolerance and insulin sensitivity, leading to the reduction of blood glucose levels. In inflammation models, 5-(2-Bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has been found to reduce the production of inflammatory cytokines and chemokines, leading to a reduction in inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(2-Bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione in lab experiments is its well-characterized mechanism of action and therapeutic effects. This makes it a useful tool for studying various diseases and their underlying mechanisms. However, one limitation of using 5-(2-Bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 5-(2-Bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione. One direction is to further investigate its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to optimize its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Additionally, further studies are needed to fully elucidate its mechanism of action and identify potential drug targets for future drug development.

Synthesis Methods

The synthesis of 5-(2-Bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione involves the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with 3-chlorobenzylamine in the presence of sodium methoxide to yield the intermediate Schiff base. This intermediate is then reacted with thiosemicarbazide in the presence of acetic acid to yield the final product, 5-(2-Bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione.

Scientific Research Applications

5-(2-Bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, 5-(2-Bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has been found to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. In diabetes research, 5-(2-Bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has been found to improve insulin sensitivity and reduce blood glucose levels. In inflammation research, 5-(2-Bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has been found to reduce the production of inflammatory cytokines and chemokines.

properties

Product Name

5-(2-Bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione

Molecular Formula

C18H13BrClNO4S

Molecular Weight

454.7 g/mol

IUPAC Name

(5Z)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H13BrClNO4S/c1-24-14-6-10(13(19)9-15(14)25-2)7-16-17(22)21(18(23)26-16)12-5-3-4-11(20)8-12/h3-9H,1-2H3/b16-7-

InChI Key

ZTMHBAZYWRSBMN-APSNUPSMSA-N

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)Br)OC

SMILES

COC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)Br)OC

Canonical SMILES

COC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.